N-cyclopropyl-1H-benzimidazol-2-amine
Overview
Description
“N-cyclopropyl-1H-benzimidazol-2-amine” is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Another method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .Molecular Structure Analysis
The molecular structure of “this compound” can be found in the MOL file: 941266-08-6.mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .Scientific Research Applications
Catalysis and Organic Synthesis
- Accelerating Ligands for Cu-catalyzed Azide-Alkyne Cycloaddition: Tris(2-benzimidazolylmethyl)amines, related to the structural motif of N-cyclopropyl-1H-benzimidazol-2-amine, have been identified as superior accelerating ligands for the copper(I)-catalyzed azide-alkyne cycloaddition reaction. These ligands enhance the reaction rate, showcasing their significance in facilitating bioconjugation and click chemistry processes (Rodionov et al., 2007).
- Organocatalysis: The use of benzimidazole derivatives as organocatalysts for asymmetric amination of cyclic 1,3-dicarbonyl compounds has been explored, highlighting their utility in enantioselective synthesis (Trillo et al., 2014).
Antimicrobial and Cytotoxic Activities
- Synthesis and Biological Activity: Novel benzimidazole derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial and cytotoxic activities, demonstrating potential in developing new therapeutic agents (Noolvi et al., 2014).
Material Science and Corrosion Inhibition
- Corrosion Inhibitors: Benzimidazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. Their efficiency in preventing corrosion highlights their potential application in protecting metal surfaces in industrial settings (Tang et al., 2013).
Mechanism of Action
Target of Action
N-cyclopropyl-1H-benzimidazol-2-amine primarily targets the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response pathway, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .
Mode of Action
Benzimidazole derivatives are known to interact with their targets by mimicking the structure of naturally occurring nucleotides . This allows them to interfere with the normal functioning of the target enzyme, potentially inhibiting its activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the unfolded protein response pathway . By targeting IRE1, the compound could potentially disrupt this pathway, leading to downstream effects on protein folding and cellular stress responses .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good stability and bioavailability .
Result of Action
Given its target, it is likely that the compound could influence cellular stress responses and potentially have effects on protein folding processes .
Future Directions
Biochemical Analysis
Biochemical Properties
N-cyclopropyl-1H-benzimidazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in bacterial nucleic acid and protein synthesis . This inhibition is primarily due to the compound’s ability to compete with purines, which are essential components of bacterial strains . Additionally, this compound exhibits binding interactions with various proteins, influencing their function and stability.
Cellular Effects
This compound exerts notable effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives, including this compound, have demonstrated antiproliferative activity against cancer cell lines such as MCF7 breast cancer cells . This activity is attributed to the compound’s ability to modulate cell signaling pathways and alter gene expression, leading to inhibited cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, this compound binds to specific enzymes, inhibiting their activity and disrupting essential biochemical pathways . This inhibition can lead to altered cellular functions and metabolic processes, contributing to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially influencing the compound’s efficacy and safety. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . At elevated doses, this compound may also exhibit toxic or adverse effects, including potential damage to normal tissues and organs. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may contribute to its overall biological activity . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and safety.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with specific biomolecules and pathways, contributing to its overall biological activity.
Properties
IUPAC Name |
N-cyclopropyl-1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10(13-9)11-7-5-6-7/h1-4,7H,5-6H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCXDCXTVKIIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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